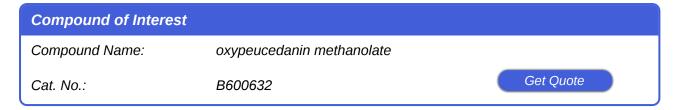


Application Notes and Protocols: Isolation and Purification of Oxypeucedanin Methanolate from Angelica dahurica

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica dahurica, a perennial herb belonging to the Apiaceae family, is a well-known plant in traditional medicine, particularly in East Asia. Its roots are rich in various bioactive compounds, primarily furanocoumarins, which have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Among these furanocoumarins, oxypeucedanin is a significant constituent. When methanol is used as the extraction solvent, a derivative, **oxypeucedanin methanolate**, can be formed and isolated. This document provides detailed protocols for the extraction, isolation, and purification of **oxypeucedanin methanolate** from the dried roots of Angelica dahurica.

Oxypeucedanin methanolate (C₁₇H₁₈O₆, Molecular Weight: 318.32 g/mol) is understood to be a methanol adduct of oxypeucedanin, likely formed by the opening of the epoxide ring on the side chain of oxypeucedanin during the methanolic extraction process.[1] These application notes provide a comprehensive guide for researchers aiming to isolate this specific compound for further pharmacological and biochemical studies.

Data Presentation



The following table summarizes the quantitative data from a representative isolation of **oxypeucedanin methanolate** from dried Angelica dahurica roots.[2]

Parameter	Value	Notes
Starting Plant Material	819.3 g	Dried roots of Angelica dahurica
Methanol Extract Yield	282.2 g	34.4% yield from dried roots
Ethyl Acetate Fraction	Not specified	Obtained after liquid-liquid partitioning
Final Purified Compound	20 mg	Oxypeucedanin Methanolate (yellow dendrite crystals)
Characterization	¹ H-NMR, ¹³ C-NMR	Used to determine the chemical structure

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of **oxypeucedanin methanolate** from Angelica dahurica roots.

Extraction of Crude Methanol Extract

- Objective: To extract furanocoumarins and other secondary metabolites from the dried roots of Angelica dahurica.
- Materials and Equipment:
 - Dried and pulverized roots of Angelica dahurica
 - Methanol (MeOH), analytical grade
 - Reflux apparatus (heating mantle, round-bottom flask, condenser)
 - Rotary evaporator
- Protocol:



- Weigh 819.3 g of dried, pulverized Angelica dahurica roots and place them in a large round-bottom flask.[2]
- Add a sufficient volume of methanol to completely submerge the plant material.
- Perform extraction under reflux for a designated period (e.g., 2-3 hours).
- Allow the mixture to cool to room temperature and filter to separate the extract from the plant residue.
- Repeat the extraction process with fresh methanol on the plant residue to ensure exhaustive extraction.
- Combine the methanolic extracts.
- Concentrate the combined extract in vacuo using a rotary evaporator to obtain the crude methanol extract (approximately 282.2 g).[2]

Liquid-Liquid Fractionation

- Objective: To partition the crude methanol extract based on polarity to enrich the fraction containing furanocoumarins.
- Materials and Equipment:
 - Crude methanol extract
 - Ethyl acetate (EtOAc), analytical grade
 - n-Butanol, analytical grade
 - Deionized water
 - Separatory funnel
- Protocol:
 - Suspend the crude methanol extract (282.2 g) in deionized water.[2]



- Transfer the suspension to a large separatory funnel.
- Perform successive extractions with ethyl acetate. Combine the ethyl acetate fractions.
- The remaining aqueous layer can be further extracted with n-butanol if other classes of compounds are of interest.
- The ethyl acetate-soluble fraction is the one of interest as it is reported to contain oxypeucedanin and its derivatives.[2]
- Concentrate the ethyl acetate fraction using a rotary evaporator to yield a dried residue.

Chromatographic Purification of Oxypeucedanin Methanolate

- Objective: To isolate pure **oxypeucedanin methanolate** from the enriched ethyl acetate fraction using a multi-step chromatographic approach.
- Materials and Equipment:
 - Ethyl acetate fraction residue
 - Silica gel 60 for column chromatography
 - Glass column for chromatography
 - Solvents for chromatography: n-hexane, ethyl acetate, chloroform (analytical grade)
 - Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 GF254)
 - TLC developing tank
 - UV lamp for visualization
- Protocol:
 - The ethyl acetate fraction is subjected to silica gel column chromatography.



- The column is eluted with a gradient of solvent systems. A specific subfraction (referred to as A9 in the source literature) is obtained.[2]
- This subfraction A9 is further purified by another round of silica gel 60 column chromatography using an eluent of n-hexane:EtOAc:chloroform (9:9:2), followed by n-hexane:EtOAc:chloroform (3:6:1).[2]
- Fractions from the second column are collected and monitored by TLC.
- Fractions containing the target compound are combined and concentrated.
- Final purification is achieved by preparative TLC using a mobile phase of nhexane:EtOAc:chloroform (1:8:1).[2]
- The band corresponding to **oxypeucedanin methanolate** is scraped from the plate and the compound is eluted with a suitable solvent (e.g., ethyl acetate or chloroform).
- The solvent is evaporated to yield pure oxypeucedanin methanolate as yellow dendrite crystals (20 mg).[2]

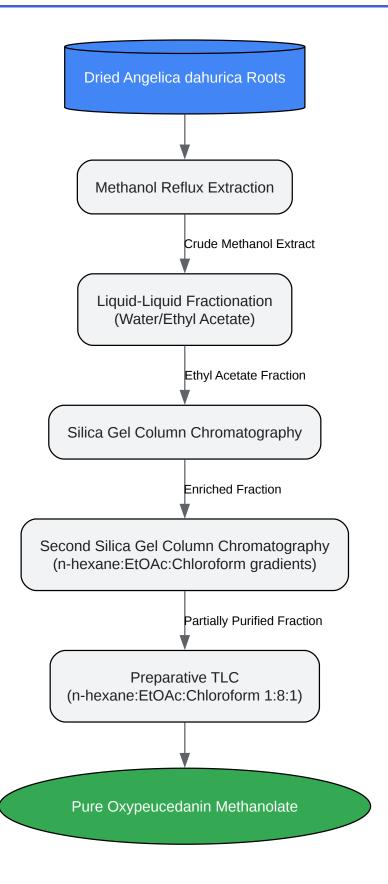
Characterization

- Objective: To confirm the identity and purity of the isolated oxypeucedanin methanolate.
- · Methods:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by analyzing its ¹H-NMR and ¹³C-NMR spectra.[2]
 - Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
 - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical transformation.

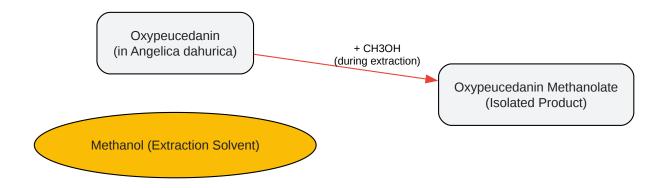




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Caption: Experimental workflow for the isolation of **oxypeucedanin methanolate**.





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